molecular formula C11H9BrFN B15065941 8-Bromo-6-fluoro-2,7-dimethylquinoline

8-Bromo-6-fluoro-2,7-dimethylquinoline

Cat. No.: B15065941
M. Wt: 254.10 g/mol
InChI Key: GCCFUEWRFMQKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-Bromo-6-fluoro-2,7-dimethylquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents . Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2,7-dimethylquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and bromine atoms enhances its binding affinity to target proteins and enzymes, potentially inhibiting their activity . The exact molecular targets and pathways depend on the specific biological context and application being studied.

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

8-bromo-6-fluoro-2,7-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-4-8-5-9(13)7(2)10(12)11(8)14-6/h3-5H,1-2H3

InChI Key

GCCFUEWRFMQKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)F)C)Br

Origin of Product

United States

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